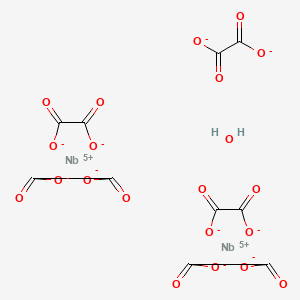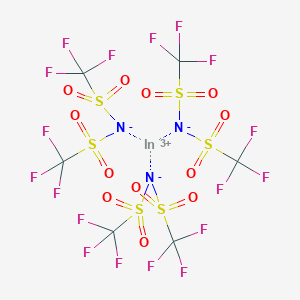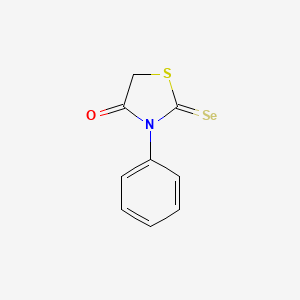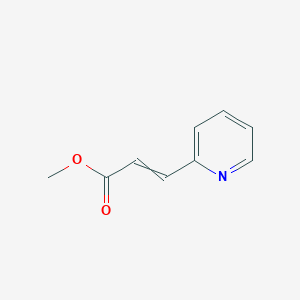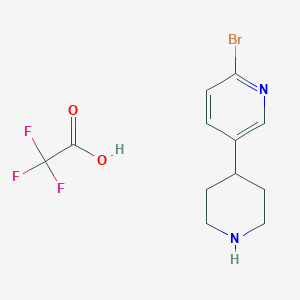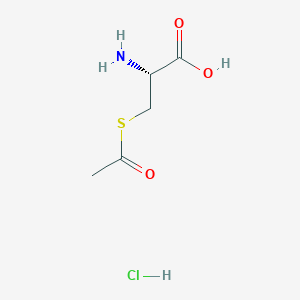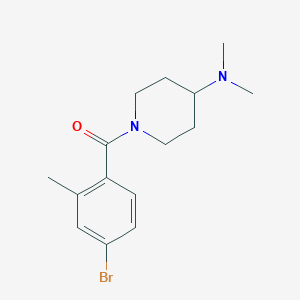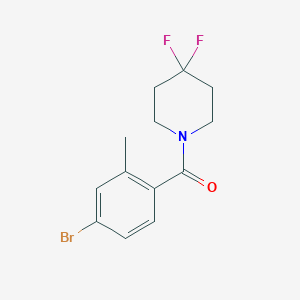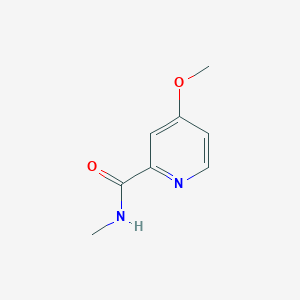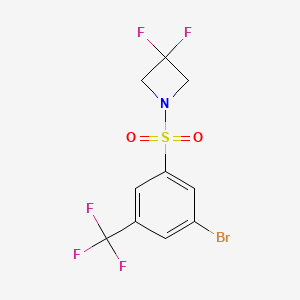![molecular formula C48H38O2 B8234268 (R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-9-phenanthrenyl-[1,1’-binaphthalene]-2,2’-diol is a chiral compound with significant importance in asymmetric synthesis and catalysis. This compound is known for its unique structural features, which include two naphthalene rings connected by a binaphthyl linkage, and hydroxyl groups at the 2,2’ positions. The compound’s chirality and structural complexity make it a valuable tool in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-9-phenanthrenyl-[1,1’-binaphthalene]-2,2’-diol typically involves several steps, starting from commercially available precursors. One common method involves the use of ®-1,1’-bi-2-naphthol as a starting material. The synthesis proceeds through a series of reactions, including phosphorylation, reduction, and recrystallization .
Phosphorylation: ®-1,1’-bi-2-naphthol is reacted with phosphorus trichloride in the presence of a base to form the corresponding phosphate ester.
Reduction: The phosphate ester is then reduced using a reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield the desired diol.
Recrystallization: The crude product is purified by recrystallization to obtain the final compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-9-phenanthrenyl-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
®-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-9-phenanthrenyl-[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which ®-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-9-phenanthrenyl-[1,1’-binaphthalene]-2,2’-diol exerts its effects is primarily through its role as a chiral ligand. It forms complexes with metal ions, which then participate in catalytic cycles to facilitate asymmetric reactions. The compound’s chirality induces enantioselectivity in these reactions, leading to the preferential formation of one enantiomer over the other .
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand used in various catalytic reactions.
Uniqueness
®-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-9-phenanthrenyl-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific structural features and the presence of phenanthrene rings, which differentiate it from other binaphthyl-based compounds. This structural uniqueness contributes to its distinct reactivity and applications in asymmetric synthesis .
Properties
IUPAC Name |
1-(2-hydroxy-3-phenanthren-9-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-phenanthren-9-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38O2/c49-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)50)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-2,5-6,9-14,17-18,21-28,49-50H,3-4,7-8,15-16,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFFCMYYMCPORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC4=CC=CC=C4C5=CC=CC=C53)O)C6=C7CCCCC7=CC(=C6O)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
